molecular formula C22H22O12 B15351577 Hesperetin 3'-O-beta-D-glucuronide

Hesperetin 3'-O-beta-D-glucuronide

Cat. No.: B15351577
M. Wt: 478.4 g/mol
InChI Key: PJAUEKWZQWLQSU-KCJGJNNJSA-N
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Description

Hesperetin 3'-O-beta-D-glucuronide is a metabolite of hesperidin, a flavonoid commonly found in citrus fruits. This compound is formed through the conjugation of hesperetin with glucuronic acid, a process that enhances its solubility and bioavailability. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and cardiovascular protective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hesperetin 3'-O-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of hesperetin with glucuronic acid. Enzymatic methods use glucuronosyltransferases to facilitate the transfer of glucuronic acid to hesperetin, while chemical methods may involve the use of glucuronic acid derivatives and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, such as microbial fermentation or cell culture systems, to produce the glucuronide conjugate efficiently. These methods ensure high yield and purity, making the compound suitable for use in dietary supplements and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions: Hesperetin 3'-O-beta-D-glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: Formation of quinones and other oxidized derivatives.

  • Reduction: Production of reduced forms of hesperetin.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: Used as a standard in analytical chemistry for the development of methods to detect and quantify flavonoids in biological samples.

  • Biology: Investigated for its role in modulating cellular processes and signaling pathways.

  • Medicine: Explored for its therapeutic potential in treating conditions such as hypertension, inflammation, and oxidative stress-related diseases.

  • Industry: Utilized in the formulation of dietary supplements and functional foods due to its antioxidant properties.

Mechanism of Action

Hesperetin 3'-O-beta-D-glucuronide is similar to other flavonoid glucuronides, such as naringenin glucuronide and quercetin glucuronide. it is unique in its enhanced bioavailability and specific biological activities. Unlike hesperetin-7-O-glucuronide, which exerts hypotensive and anti-inflammatory activities, this compound has been shown to inhibit cell migration and reduce levels of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • Naringenin glucuronide

  • Quercetin glucuronide

  • Hesperetin-7-O-glucuronide

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Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17+,18+,19-,20+,22-/m1/s1

InChI Key

PJAUEKWZQWLQSU-KCJGJNNJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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